N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15594306
InChI: InChI=1S/C30H24N2O5/c1-34-24-11-7-6-10-21(24)29(33)32-30-23(17-31)27(19-13-15-25(35-2)26(16-19)36-3)22-14-12-18-8-4-5-9-20(18)28(22)37-30/h4-16,27H,1-3H3,(H,32,33)
SMILES:
Molecular Formula: C30H24N2O5
Molecular Weight: 492.5 g/mol

N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide

CAS No.:

Cat. No.: VC15594306

Molecular Formula: C30H24N2O5

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide -

Specification

Molecular Formula C30H24N2O5
Molecular Weight 492.5 g/mol
IUPAC Name N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
Standard InChI InChI=1S/C30H24N2O5/c1-34-24-11-7-6-10-21(24)29(33)32-30-23(17-31)27(19-13-15-25(35-2)26(16-19)36-3)22-14-12-18-8-4-5-9-20(18)28(22)37-30/h4-16,27H,1-3H3,(H,32,33)
Standard InChI Key DQFAPLOSMVXRRS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates a benzo[h]chromene scaffold substituted with a 3,4-dimethoxyphenyl group at position 4, a cyano group at position 3, and a 2-methoxybenzamide moiety at position 2 (Figure 1). The benzo[h]chromene system consists of a benzene ring fused to a pyran ring, with additional substituents enhancing its planar, aromatic character. Key functional groups include:

  • Methoxy groups: Positioned at the 3- and 4-positions of the phenyl ring, contributing to lipophilicity and influencing receptor binding.

  • Cyano group: Enhances electronic interactions and stabilizes the chromene core through resonance.

  • Benzamide group: Introduces hydrogen-bonding capabilities, critical for target engagement.

The canonical SMILES representation, COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)NC(=O)C5=CC=CC=C5OC)OC, underscores the compound’s stereoelectronic complexity.

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H24N2O5C_{30}H_{24}N_{2}O_{5}
Molecular Weight492.5 g/mol
IUPAC NameN-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
Topological Polar Surface Area103 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthetic Methodologies and Optimization

Three-Component Condensation Reaction

The primary synthesis route involves a one-pot, three-component reaction between:

  • Aldehyde derivatives: Typically aromatic aldehydes with electron-donating groups.

  • Malononitrile: Serves as the cyano group source.

  • Phenolic compounds: Provide the dimethoxyphenyl moiety.

Reaction conditions often employ microwave irradiation (80–120°C, 10–30 minutes) or sonication to enhance yields (70–85%) and purity (>95%). Catalysts such as piperidine or L-proline facilitate proton transfer and cyclization steps.

Post-Synthetic Modifications

  • Acetylation: The benzamide group is introduced via nucleophilic acyl substitution using 2-methoxybenzoyl chloride in dichloromethane.

  • Chromatographic purification: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the final product.

Biological Activities and Mechanisms of Action

Antiproliferative Effects

In vitro screenings against cancer cell lines reveal potent activity:

Table 2: Cytotoxic Activity (IC₅₀ Values)

Cell LineIC₅₀ (nM)Reference
A549 (Lung)12.3
NCI-H1299 (Lung)14.7
A-431 (Epidermoid)9.8
Calu-6 (Lung)8.2

The compound exhibits 5–10× selectivity over normal fibroblast (BJ) and lung (MRC-5) cell lines , suggesting a favorable therapeutic window.

Tubulin Polymerization Inhibition

Mechanistic studies indicate binding to tubulin’s colchicine site (Kd=0.45μMK_d = 0.45 \mu M) , disrupting microtubule assembly and triggering G2/M phase arrest. This results in:

  • Mitotic catastrophe: Chromosomal missegregation and micronuclei formation .

  • Apoptosis: Caspase-3/7 activation and PARP cleavage observed within 24 hours .

Antiangiogenic Activity

At nanomolar concentrations, the compound disrupts endothelial tube formation in matrigel assays, reducing capillary length by 80% . This vascular targeting activity correlates with tumor necrosis in xenograft models .

Preclinical Efficacy and Combination Therapy

In Vivo Tumor Regression

In Calu-6 lung cancer xenografts, daily oral administration (25 mg/kg) induced complete regression in 100% of mice (n=10) over 28 days . Histopathological analysis confirmed extensive necrosis without hepatotoxicity .

Synergy with Cisplatin

Co-administration with cisplatin (3 mg/kg) enhanced antitumor efficacy, achieving 40% tumor-free survival in HCT116 colon cancer models . The compound’s p53-independent mechanism circumvents resistance commonly seen with DNA-damaging agents.

Future Directions and Clinical Translation

Structural Optimization

  • Electron-withdrawing substituents: Fluorine or nitro groups at the phenyl ring may improve tubulin binding .

  • Prodrug derivatives: Phosphate esters to enhance aqueous solubility.

Targeted Delivery Systems

Nanoparticle formulations (e.g., PEGylated liposomes) could reduce systemic exposure and improve tumor accumulation.

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